1-Piperidineacetamide, N-dodecyl-
Description
1-Piperidineacetamide, N-dodecyl- is a synthetic organic compound characterized by a piperidine ring (a six-membered amine heterocycle) linked to an acetamide group substituted with a dodecyl (C12H25) chain at the nitrogen atom.
Piperidine derivatives are well-documented in pharmaceutical research due to their structural versatility and ability to interact with biological targets .
Properties
CAS No. |
102013-26-3 |
|---|---|
Molecular Formula |
C19H38N2O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-dodecyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-12-15-20-19(22)18-21-16-13-11-14-17-21/h2-18H2,1H3,(H,20,22) |
InChI Key |
WHMKYTUBDUCSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-dodecyl- typically involves the reaction of piperidine with dodecylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidineacetamide, N-dodecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Scientific Research Applications
1-Piperidineacetamide, N-dodecyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-dodecyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure plays a crucial role in its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-piperidineacetamide, N-dodecyl- with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Lipophilicity (Predicted) |
|---|---|---|---|---|
| 1-Piperidineacetamide, N-dodecyl- | ~C18H36N2O | ~296.5 | Dodecyl chain, piperidine ring | High (long alkyl chain) |
| N-Dodecylacetamide | C14H29NO | 227.39 | Dodecyl chain, acetamide | High |
| 1-Piperidineacetamide, N-[(tetrahydro-2-furanyl)methyl]- | C12H22N2O2 | 226.32 | Tetrahydrofuran-methyl group | Moderate (polar furan ring) |
| 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride | C17H35ClN2O | 318.93 | Branched octyl, hydrochloride salt | Moderate (branched chain) |
Key Observations :
- The dodecyl chain in 1-piperidineacetamide, N-dodecyl- enhances lipophilicity compared to analogues with shorter or branched alkyl chains (e.g., dimethyloctyl derivatives) .
Enzyme Inhibition and Therapeutic Potential
- BCI-121 (4-(aminocarbonyl)-N-(4-bromophenyl)-1-piperidineacetamide): A structurally related piperidineacetamide derivative inhibits SMYD3, a histone methyltransferase implicated in cancer.
Acute Toxicity
- 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- : Exhibits an LD50 of 290 mg/kg in mice (intraperitoneal), indicating moderate toxicity. The acridinyl group likely contributes to this profile through intercalation or DNA interaction .
- N-Dodecyl pyridinium chloride : A cationic surfactant with bactericidal properties. The dodecyl chain facilitates membrane disruption, but the pyridinium group increases cytotoxicity compared to neutral piperidine derivatives .
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